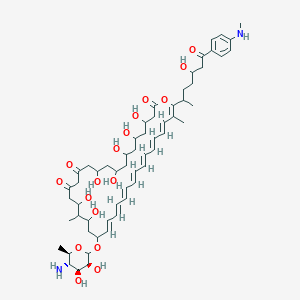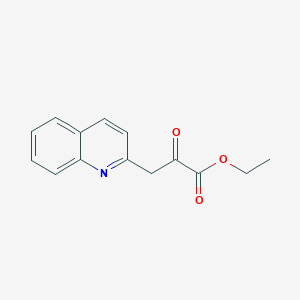
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives involves several key steps, including condensation and cyclization reactions. For instance, ethyl quinoxalin-3(4H)-on-2-ylacetate was prepared through the condensation of 1,2-diaminobenzene and diethyl oxalacetate, leading to novel quinoxalin-2-yl styryl dyes upon further reactions (Rangnekar et al., 1999).
Molecular Structure Analysis
The molecular structure of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives has been elucidated using various spectroscopic techniques. For example, a study involving spectroscopic characterization, including FTIR, UV–Vis, 1H, and 13C NMR, provided insights into the molecular structure and reactivity of a heterocyclic aromatic organic compound related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate (Saidj et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives can lead to a wide range of compounds with diverse properties. One study described the ligand-free Cu-catalyzed [3 + 2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates with (E)-chalcones, resulting in the synthesis of pyrrolo[1,2-a]quinolines under mild conditions (Yu et al., 2016).
Physical Properties Analysis
The physical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, such as polymorphism, have been studied using spectroscopic and diffractometric techniques. This analysis helps in understanding the challenges associated with the analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, including reactivity and potential applications as dyes and in polymerization processes, have been explored. For example, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates indicated their potential application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
科学的研究の応用
Green Chemistry Approaches to Quinoline Derivatives
The significance of quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, is accentuated by green chemistry approaches aiming to minimize hazardous chemical use. Quinoline cores are renowned for their broad biological activities, such as anticancer, antimalarial, and antimicrobial properties. Green chemistry methodologies focus on reducing or eliminating the use of harmful chemicals and solvents in the synthesis of these compounds, highlighting an environmentally friendly approach to drug design and chemical synthesis (Nainwal et al., 2019).
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and its derivatives have been the focus of extensive research due to their significant bioactive properties. These compounds are integral to developing antitumor, antimalarial, antibacterial, and antifungal agents. The historical and ongoing research efforts underline the therapeutic potential of quinoline derivatives in drug development, showcasing their importance in addressing various health disorders (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Beyond biomedical applications, quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, find relevance as corrosion inhibitors. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their ability to form stable chelating complexes with metal surfaces. This application demonstrates the versatility of quinoline derivatives in industrial applications, offering environmentally friendly solutions to corrosion inhibition (Verma et al., 2020).
Environmental Fate and Aquatic Effects
The study of the environmental fate and effects of quinoline derivatives also encompasses an understanding of their behavior in aquatic systems. Research on related oxo-process chemicals provides insights into their biodegradability and toxicity towards aquatic life, suggesting that inadvertent environmental releases would pose minimal long-term risks due to rapid biodegradation and low toxicity profiles. This area of research emphasizes the environmental impact assessment of chemical compounds, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives (Staples, 2001).
特性
IUPAC Name |
ethyl 2-oxo-3-quinolin-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFCFGNBCDGIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366308 |
Source


|
| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
CAS RN |
13119-76-1 |
Source


|
| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

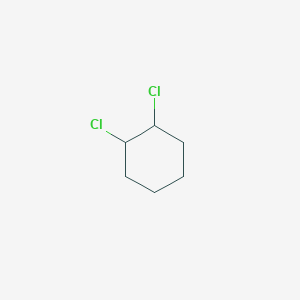
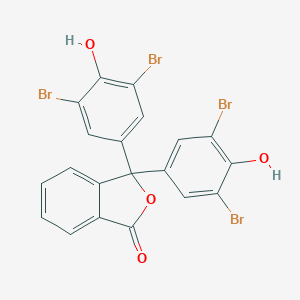
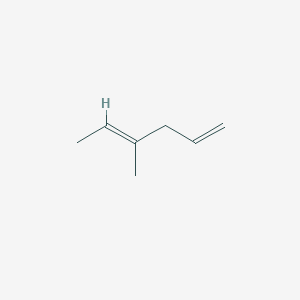

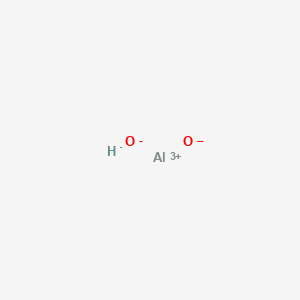
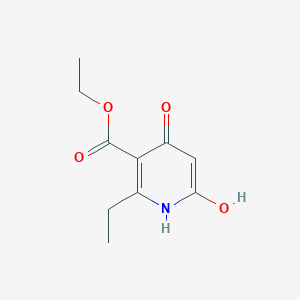
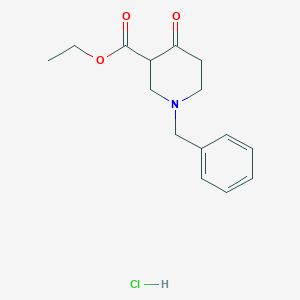
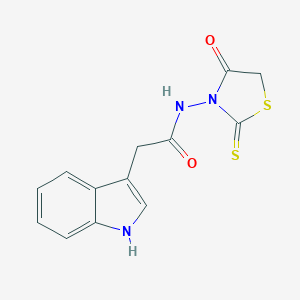

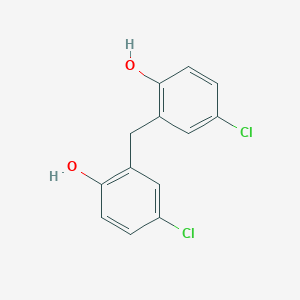
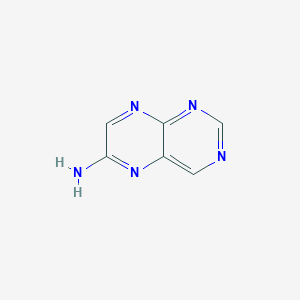
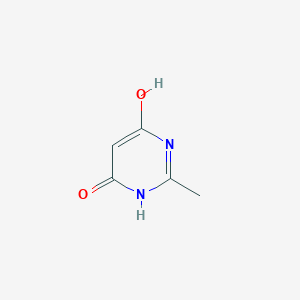
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
